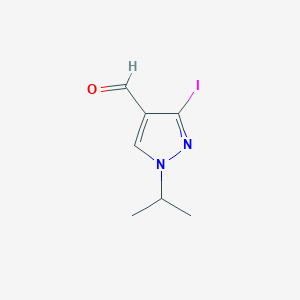

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1946813-73-5) is a halogenated pyrazole derivative with the molecular formula C₇H₉IN₂O and a molecular weight of 264.06 g/mol . The compound features an iodine atom at the 3-position and an isopropyl group at the 1-position of the pyrazole ring, with a carbaldehyde functional group at the 4-position.

Properties

IUPAC Name |

3-iodo-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)10-3-6(4-11)7(8)9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVGHDUFRSJPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946813-73-5 | |

| Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine can be replaced with a hydroxyl group using a nucleophile like sodium hydroxide (NaOH).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed:

Oxidation: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol.

Substitution: 3-hydroxy-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Chemistry: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound’s potential medicinal applications include its use in the development of new drugs. Pyrazole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The iodine atom and aldehyde group can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Effects of Substituents

The pyrazole-4-carbaldehyde scaffold allows diverse substitutions at the 1- and 3-positions, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Pyrazole-4-carbaldehyde Derivatives

Key Observations:

- In contrast, electron-donating groups like methyl () or thienyl () may stabilize the ring system.

- Steric Hindrance : The isopropyl group at the 1-position introduces greater steric bulk compared to phenyl or methyl substituents, possibly reducing solubility but improving lipophilicity for membrane penetration in bioactive compounds.

Biological Activity

3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features an iodine atom at the third position and an isopropyl group at the first position of the pyrazole ring, along with a carbaldehyde functional group at the fourth position. These structural characteristics contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C_8H_10I N_2 O

- Molecular Weight : 264.07 g/mol

- CAS Number : 1946813-73-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, making it accessible for research purposes. The compound can be synthesized through various methods, including nucleophilic substitution and oxidation reactions involving the aldehyde group.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate activity against various microbial strains, including bacteria and fungi. The presence of the iodine atom may enhance this activity due to its larger atomic radius and polarizability, which can improve interactions with biological targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit inflammatory pathways, and derivatives like this compound may act by modulating enzyme activities involved in inflammation, such as cyclooxygenase (COX) enzymes . In vitro studies have shown that similar compounds can reduce inflammatory markers in cell cultures.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer pathways warrant further investigation .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within biological systems. The aldehyde group can participate in nucleophilic attacks, while the iodine atom may facilitate binding to target proteins through halogen bonding. These interactions are crucial for modulating biological pathways and exerting therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | C_8H_8I N_2 O | Methyl group instead of isopropyl |

| 4-Iodo-3,5-di(propan-2-yl)-1H-pyrazole | C_10H_12I N_2 | Diisopropyl substitution |

| 1-Pheynl - 3-(propan - 2 - yl) - 1H - pyrazole - 4 - carbaldehyde | C_13H_14N_2O | Phenyl substitution at the first position |

The unique combination of iodine substitution and isopropyl group in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Activity : A series of pyrazole derivatives were tested against multiple strains of bacteria and fungi, revealing significant antimicrobial effects .

- Anti-inflammatory Effects : Research demonstrated that certain pyrazoles could inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory applications .

- Anticancer Studies : Investigations into pyrazoles as anticancer agents showed promising results in inhibiting tumor growth in preclinical models .

Q & A

Q. What are the common synthetic routes for 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier–Haack formylation. For example, pyrazole-4-carbaldehyde derivatives are often prepared by reacting halogenated pyrazole precursors (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with nucleophiles like phenols or iodides under basic conditions (K₂CO₃) . The Vilsmeier reagent (POCl₃/DMF) is also employed for introducing the aldehyde group at the pyrazole C4 position . Yield optimization requires careful control of reaction time, temperature, and stoichiometry.

Q. What spectroscopic methods are used to characterize this compound?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substitution patterns and aldehyde proton resonance (~9.8–10.2 ppm).

- FT-IR : A strong aldehyde C=O stretch (~1680–1720 cm⁻¹) and C–I vibration (~500–600 cm⁻¹) are diagnostic .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- X-ray crystallography : For definitive structural confirmation, SHELX software is widely used for refinement .

Q. How is the iodine substituent’s reactivity leveraged in further derivatization?

The iodine atom at C3 serves as a site for cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aryl/heteroaryl groups. It also participates in halogen bonding, influencing crystal packing and supramolecular interactions .

Advanced Research Questions

Q. How can contradictory biological activity data for pyrazole-4-carbaldehyde derivatives be resolved?

Discrepancies in antimicrobial or antitumor activity often arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For example, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde showed superior activity against P. aeruginosa compared to E. coli, likely due to differences in membrane permeability . Systematic structure-activity relationship (SAR) studies with controlled variables (e.g., logP, steric bulk) are critical .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral ligands in cross-coupling) can enhance enantiopurity. Computational modeling (DFT) aids in predicting steric/electronic effects of the isopropyl group at N1 on reaction pathways .

Q. How does computational modeling assist in understanding structure-property relationships?

Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. For example, the aldehyde group’s electrophilicity and iodine’s polarizability influence interactions with biological targets like enzymes or DNA .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The isopropyl group introduces steric hindrance, complicating crystal packing. High-resolution X-ray diffraction with SHELXL refinement is essential for resolving disorder. Twinning and low solubility may require solvent screening (e.g., 2-propanol/hexane mixtures) .

Q. How are pyrazole-4-carbaldehydes applied in multicomponent reactions (MCRs)?

They serve as key intermediates in MCRs to synthesize fused heterocycles. For instance, cyclocondensation with malononitrile and 4-hydroxycoumarin yields pyrano[3,2-c]chromene derivatives, which are explored for photophysical or anticancer properties .

Methodological Considerations

Q. What precautions are necessary when handling iodinated pyrazoles?

Q. How to troubleshoot low yields in Vilsmeier formylation?

Common issues include:

- Over-reaction : Excess POCl₃ or high temperatures lead to by-products (e.g., dichlorinated species).

- Incomplete activation : Pre-forming the Vilsmeier complex (DMF-POCl₃) at 0°C improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.